molecular formula C7H12N2S B190232 2-(2,4-Dimethylthiazol-5-yl)ethanamine CAS No. 142437-68-1

2-(2,4-Dimethylthiazol-5-yl)ethanamine

Cat. No. B190232
M. Wt: 156.25 g/mol
InChI Key: VPRBZFPSDKDVFD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylthiazol-5-yl)ethanamine, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for measuring cell viability and proliferation, as it is converted into a purple formazan product by mitochondrial enzymes in living cells. MTT has been used in a variety of applications, including drug discovery, toxicology, cancer research, and microbiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-Dimethylthiazol-5-yl)ethanamine involves the condensation of 2-chloroethylamine hydrochloride with 2,4-dimethylthiazole in the presence of a base, followed by reduction of the resulting imine using sodium borohydride.

Starting Materials
2-chloroethylamine hydrochloride, 2,4-dimethylthiazole, base (e.g. sodium hydroxide), sodium borohydride

Reaction
Step 1: Dissolve 2-chloroethylamine hydrochloride (1.0 equiv) and 2,4-dimethylthiazole (1.1 equiv) in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) slowly to the reaction mixture while stirring until the pH reaches around 8-9., Step 3: Heat the reaction mixture at reflux for several hours., Step 4: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g. diethyl ether)., Step 5: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure., Step 6: Dissolve the crude product in a suitable solvent (e.g. ethanol)., Step 7: Add sodium borohydride (1.5 equiv) to the solution and stir at room temperature for several hours., Step 8: Quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g. diethyl ether)., Step 9: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the pure product.

Mechanism Of Action

The mechanism of MTT reduction by living cells is not fully understood. It is believed that MTT is taken up by cells and converted into a soluble formazan product by mitochondrial enzymes. The formazan product is then transported out of the cells and can be quantified spectrophotometrically.

Biochemical And Physiological Effects

MTT is not known to have any significant biochemical or physiological effects on living cells. The reduction of MTT into formazan is a metabolic process that occurs naturally in living cells, and the assay does not interfere with normal cellular processes.

Advantages And Limitations For Lab Experiments

The MTT assay has several advantages over other cell viability assays. It is simple, rapid, and sensitive, and can be used with a variety of cell types and experimental conditions. The assay is also compatible with high-throughput screening, making it a popular tool for drug discovery.
However, the MTT assay also has some limitations. The assay is not suitable for measuring cell death or apoptosis, as dead cells do not reduce MTT. The assay is also sensitive to experimental conditions, and variations in cell culture conditions, such as pH, temperature, and culture medium, can affect the results.

Future Directions

There are several future directions for the use of MTT in scientific research. One potential direction is the development of new MTT-based assays for measuring cell viability and proliferation. Another direction is the use of MTT in combination with other assays, such as flow cytometry or gene expression analysis, to provide a more comprehensive view of cellular function. Finally, the use of MTT in vivo, for example, in animal models of disease, may provide new insights into the role of mitochondrial function in health and disease.

Scientific Research Applications

MTT is widely used in scientific research as a colorimetric assay for measuring cell viability and proliferation. The assay is based on the ability of living cells to reduce MTT into a purple formazan product, which can be quantified spectrophotometrically. The assay is simple, rapid, and sensitive, making it a popular tool for drug discovery, toxicology, and cancer research.

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-7(3-4-8)10-6(2)9-5/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRBZFPSDKDVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576639
Record name 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylthiazol-5-yl)ethanamine

CAS RN

142437-68-1
Record name 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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